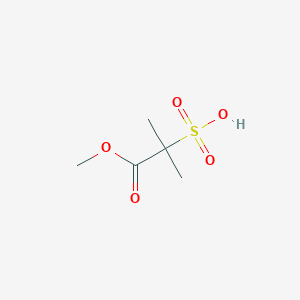
Methyl2-methyl-2-sulfopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-2-sulfopropanoate is an organic compound with the molecular formula C5H10O4S. It is a derivative of propanoic acid, featuring a sulfonic acid ester group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-sulfopropanoate can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of methyl 2-methyl-2-sulfopropanoate often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-sulfopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with methyl 2-methyl-2-sulfopropanoate under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-sulfopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which methyl 2-methyl-2-sulfopropanoate exerts its effects involves the interaction of its sulfonate group with various molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloropropanoate
- Methyl 2-bromopropanoate
- Methyl 2-iodopropanoate
Uniqueness
Methyl 2-methyl-2-sulfopropanoate is unique due to its sulfonate group, which imparts distinct chemical reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions where sulfonate functionality is required.
Properties
Molecular Formula |
C5H10O5S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
1-methoxy-2-methyl-1-oxopropane-2-sulfonic acid |
InChI |
InChI=1S/C5H10O5S/c1-5(2,4(6)10-3)11(7,8)9/h1-3H3,(H,7,8,9) |
InChI Key |
XSRCJEXMYUQZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















